

# ML162: A Technical Guide to its Re-evaluated Role in Cancer Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ML162     |           |
| Cat. No.:            | B15604667 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**ML162** has emerged as a significant small molecule inducer of ferroptosis, a form of iron-dependent regulated cell death, holding promise for cancer therapeutics. Initially characterized as a direct inhibitor of Glutathione Peroxidase 4 (GPX4), recent compelling evidence has redefined its primary molecular target as Thioredoxin Reductase 1 (TXNRD1). This guide provides an in-depth technical overview of **ML162**, consolidating current understanding of its mechanism of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved in the induction of cancer cell death.

# Introduction: The Evolving Paradigm of ML162's Mechanism of Action

Ferroptosis is a non-apoptotic form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1][2] This process is intricately linked to cellular metabolism, particularly the balance of reactive oxygen species (ROS) and antioxidant defense systems. A central player in the prevention of ferroptosis is the selenoprotein GPX4, which detoxifies lipid peroxides.[1] Consequently, direct inhibition of GPX4 has been a focal point for the discovery of ferroptosis-inducing anticancer agents.



**ML162** was initially identified as a potent and selective covalent inhibitor of GPX4, inducing ferroptosis in various cancer cell lines, particularly those with RAS mutations.[3][4] However, a landmark 2023 study by Cheff et al. presented compelling evidence that **ML162**, along with the widely used ferroptosis inducer RSL3, does not directly inhibit purified GPX4.[5][6][7][8] Instead, this research demonstrated that **ML162** is an efficient inhibitor of another crucial selenoprotein, TXNRD1.[5][6][7][8] This finding necessitates a re-evaluation of the signaling cascade initiated by **ML162** and its precise role in the execution of ferroptotic cancer cell death.

# The Dual Roles of GPX4 and TXNRD1 in Redox Homeostasis

To comprehend the impact of **ML162**, it is essential to understand the functions of both GPX4 and TXNRD1. These two selenoproteins are key components of distinct but interconnected antioxidant systems: the glutathione system and the thioredoxin system, respectively.

- The Glutathione System and GPX4: The glutathione system's primary antioxidant, glutathione (GSH), is utilized by GPX4 to reduce lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the propagation of lipid peroxidation and ferroptosis.[1][9]
- The Thioredoxin System and TXNRD1: The thioredoxin system, comprising NADPH, thioredoxin (Trx), and thioredoxin reductase (TXNRD1), plays a vital role in maintaining the cellular redox state by reducing disulfide bonds in a wide range of proteins.[8] TXNRD1 is a central enzyme in this system, and its inhibition can lead to a buildup of oxidative stress.[8]
   [10]

The inhibition of TXNRD1 by **ML162** disrupts the thioredoxin system, leading to an increase in intracellular oxidative stress. This heightened oxidative environment can overwhelm the glutathione system, contributing to the accumulation of lipid peroxides and culminating in ferroptosis.

## **Quantitative Data on ML162's Biological Activity**

The following tables summarize the available quantitative data on the biological effects of **ML162**. It is important to note that much of the earlier data was interpreted under the assumption that GPX4 was the direct target.



| Parameter              | Cell Line                                      | Value                                                              | Notes                                                                          | Reference |
|------------------------|------------------------------------------------|--------------------------------------------------------------------|--------------------------------------------------------------------------------|-----------|
| IC50                   | A549 (human<br>lung cancer)                    | ~20 μM (for TRi-<br>1, a TXNRD1<br>inhibitor)                      | The cytotoxicity of TRi-1 and TRi- 2 was less potent than RSL3 in these cells. | [7]       |
| IC50                   | H1975 (human<br>non-small cell<br>lung cancer) | 150 nM (for<br>RSL3)                                               | These cells are more susceptible to RSL3.                                      | [6]       |
| GPX4<br>Degradation    | HT-1080                                        | 33% at 10 μM<br>(for GDC-11, a<br>PROTAC based<br>on ML162)        | Demonstrates the potential for targeted protein degradation strategies.        | [9]       |
| Cytotoxicity<br>(IC50) | HT-1080                                        | 1.6 μM (for GIC-<br>20, an ML162-<br>quinone<br>conjugate)         | This derivative induces both ferroptosis and apoptosis.                        | [9]       |
| GPX4 Inhibition        | MDA-MB-231,<br>HCT-116                         | IC50 = 542.5 ± 0.9 nM (for compound B9, a dual GPX4/CDK inhibitor) | Highlights the development of dual-targeting agents.                           | [11]      |

Table 1: Cytotoxicity and Inhibitory Concentrations of **ML162** and Related Compounds



| Assay                                | Protein | Compoun<br>d | Concentra<br>tion | Result                                                                       | Notes                                                                | Reference |
|--------------------------------------|---------|--------------|-------------------|------------------------------------------------------------------------------|----------------------------------------------------------------------|-----------|
| Thermal<br>Shift Assay<br>(Tm)       | GPX4    | ML162        | 100 μΜ            | No<br>significant<br>shift (51.7<br>°C vs 51.7<br>°C for<br>DMSO<br>control) | This data strongly suggests a lack of direct binding to GPX4.        | [7]       |
| Thermal<br>Shift Assay<br>(Tm)       | TXNRD1  | ML162        | 100 μΜ            | Significant<br>shift (73.6<br>°C vs 71.3<br>°C for<br>DMSO<br>control)       | This indicates direct binding and stabilizatio n of TXNRD1 by ML162. | [7]       |
| Cellular TXNRD1 Activity (RX1 probe) | A549    | ML162        | ≥ 0.5 µM          | Dose- dependent suppressio n of TXNRD1 activity                              | Confirms cellular target engageme nt of TXNRD1.                      | [7]       |

Table 2: Biophysical and Cellular Target Engagement Data for ML162

# Signaling Pathways and Experimental Workflows The Re-evaluated Signaling Pathway of ML162-Induced Ferroptosis

The current understanding of **ML162**'s mechanism of action, with TXNRD1 as the primary target, is depicted in the following signaling pathway.





#### Click to download full resolution via product page

Caption: **ML162** inhibits TXNRD1, disrupting the thioredoxin system and increasing oxidative stress, which leads to lipid peroxidation and ferroptosis.

## **Experimental Workflow for Assessing ML162 Activity**

The following diagram illustrates a typical experimental workflow to characterize the effects of **ML162** on cancer cells.





Click to download full resolution via product page

Caption: A generalized workflow for investigating the cellular effects of **ML162**.

# Detailed Experimental Protocols Cell Viability Assay

This protocol is to determine the cytotoxic effects of **ML162** on cancer cell lines.

- Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well
  and allow them to adhere overnight.
- Compound Preparation: Prepare a 2x serial dilution of ML162 in culture medium.
- Treatment: Remove the old medium and add the ML162 dilutions to the cells. Include a
  vehicle control (e.g., DMSO).
- Incubation: Incubate the cells for 24, 48, or 72 hours.
- Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) and measure the signal according to the manufacturer's instructions.



 Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

## **Lipid Peroxidation Assay (C11-BODIPY 581/591)**

This protocol measures the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis.[12][13]

- Cell Treatment: Treat cells in a 6-well plate with ML162 at the desired concentration and for the desired time. Include positive (e.g., RSL3) and negative (vehicle) controls.
- Probe Staining: Harvest the cells and resuspend them in phosphate-buffered saline (PBS) containing 2 μM C11-BODIPY 581/591.
- Incubation: Incubate for 30 minutes at 37°C, protected from light.
- · Washing: Wash the cells twice with PBS.
- Flow Cytometry: Analyze the cells using a flow cytometer. The oxidized probe fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE).
- Data Analysis: Quantify the shift in fluorescence from red to green, which indicates an increase in lipid peroxidation.

#### **Cellular Thermal Shift Assay (CETSA)**

CETSA is used to assess the direct binding of a compound to its target protein in a cellular context.[14]

- Cell Treatment: Treat a suspension of intact cells with ML162 (e.g., 10 μM) or vehicle for 1 hour.
- Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
- Lysis: Lyse the cells by freeze-thawing.



- Centrifugation: Centrifuge to pellet the aggregated proteins.
- Western Blot: Analyze the supernatant (soluble protein fraction) by Western blot using antibodies against TXNRD1 and GPX4.
- Data Analysis: A shift in the melting curve to a higher temperature in the presence of ML162 indicates target engagement and stabilization.

## **Future Directions and Therapeutic Implications**

The re-identification of TXNRD1 as the primary target of **ML162** opens new avenues for research and drug development.

- Rational Design of Novel TXNRD1 Inhibitors: The structure of ML162 can serve as a scaffold for the design of more potent and selective TXNRD1 inhibitors.
- Combination Therapies: Combining ML162 or its derivatives with other anticancer agents, such as those that inhibit the glutathione system or increase iron availability, could lead to synergistic effects.[11]
- PROTACs: The development of proteolysis-targeting chimeras (PROTACs) based on ML162 to induce the degradation of TXNRD1 is a promising strategy.[9]
- Biomarker Discovery: Identifying biomarkers that predict sensitivity to TXNRD1 inhibition will be crucial for patient stratification in future clinical trials.

### **Conclusion**

**ML162** remains a valuable tool for inducing ferroptosis in cancer cells. The updated understanding of its mechanism of action, centered on the inhibition of TXNRD1, provides a more accurate framework for interpreting experimental results and designing future studies. This technical guide serves as a comprehensive resource for researchers aiming to leverage the therapeutic potential of **ML162** and the induction of ferroptosis in the fight against cancer. The continued exploration of the thioredoxin system as a therapeutic target is poised to yield novel and effective anticancer strategies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Mechanisms and pharmacological applications of ferroptosis: a narrative review PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 [ouci.dntb.gov.ua]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, Synthesis, and Biological Evaluation for First GPX4 and CDK Dual Inhibitors -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [ML162: A Technical Guide to its Re-evaluated Role in Cancer Cell Death]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604667#ml162-and-its-role-in-cancer-cell-death]

#### Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com